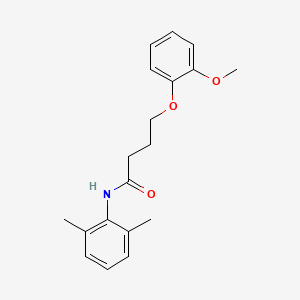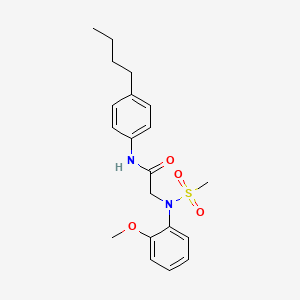![molecular formula C25H18Cl2N2O3 B4113837 N-(2,5-dichlorophenyl)-4-[2-(1-naphthylamino)-2-oxoethoxy]benzamide](/img/structure/B4113837.png)
N-(2,5-dichlorophenyl)-4-[2-(1-naphthylamino)-2-oxoethoxy]benzamide
Descripción general
Descripción
N-(2,5-dichlorophenyl)-4-[2-(1-naphthylamino)-2-oxoethoxy]benzamide, commonly known as DBeQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBeQ is a synthetic small molecule that has been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
DBeQ exerts its anti-inflammatory and anti-cancer properties by inhibiting the activity of the NF-κB pathway and the proteasome, respectively. DBeQ binds to the active site of the proteasome and inhibits its activity, leading to the accumulation of misfolded proteins and ultimately cell death. Similarly, DBeQ inhibits the activity of the NF-κB pathway by preventing the translocation of NF-κB to the nucleus, leading to the downregulation of pro-inflammatory genes.
Biochemical and Physiological Effects
DBeQ has been shown to have significant biochemical and physiological effects. In vitro studies have shown that DBeQ inhibits the growth of various cancer cell lines and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that DBeQ reduces inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBeQ has several advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized in large quantities. It has also been shown to have high specificity and potency, making it an ideal candidate for drug development. However, there are also some limitations to using DBeQ in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. It also has a short half-life, which can limit its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on DBeQ. One potential application is in the development of novel anti-inflammatory and anti-cancer drugs. DBeQ has been shown to have significant potential in these areas, and further research could lead to the development of more effective drugs. Another potential application is in the study of protein degradation pathways. DBeQ inhibits the activity of the proteasome, and further research could lead to a better understanding of this complex pathway. Finally, DBeQ could be used as a tool to study the NF-κB pathway and its role in inflammation and cancer.
Aplicaciones Científicas De Investigación
DBeQ has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the activity of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the immune response and inflammation. Inhibition of this pathway has been shown to have potential therapeutic applications in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
DBeQ has also been shown to have anti-cancer properties by inhibiting the activity of the proteasome. The proteasome is a complex of enzymes that plays a key role in protein degradation. Inhibition of the proteasome has been shown to have potential therapeutic applications in various types of cancer.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-4-[2-(naphthalen-1-ylamino)-2-oxoethoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O3/c26-18-10-13-21(27)23(14-18)29-25(31)17-8-11-19(12-9-17)32-15-24(30)28-22-7-3-5-16-4-1-2-6-20(16)22/h1-14H,15H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRIFEMDSQSCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-(2-(naphthalen-1-ylamino)-2-oxoethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2,5-dimethylphenyl)sulfonyl]tryptophan](/img/structure/B4113770.png)
![ethyl oxo[(5-pentyl-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B4113787.png)
![N-[4-(benzoylamino)-2,5-diethoxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4113795.png)
![4-chloro-N-{2-[(cyclohexylamino)carbonyl]phenyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4113797.png)
![1-(4-bromophenyl)-7-fluoro-2-(5-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113802.png)
![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4113815.png)
![4-[({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4113821.png)


![N-(4-nitrophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B4113860.png)
![ethyl 5-methyl-2-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4113869.png)
![1-[(4-methylphenyl)sulfonyl]-5-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B4113870.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4113877.png)